Home > Products > Screening Compounds P53314 > 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine -

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine

Catalog Number: EVT-13572238
CAS Number:
Molecular Formula: C14H19N3O4
Molecular Weight: 293.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine is a synthetic compound belonging to the class of quinazoline derivatives. Its chemical formula is C14H18N2O5C_{14}H_{18}N_{2}O_{5}, and it is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a significant role in various cancers, including lung cancer and glioblastoma multiforme . The compound is also known by other names, including 6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone and CP-380736 .

Source and Classification

This compound can be sourced from chemical suppliers and is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are characterized by their bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of methoxyethoxy substituents enhances its solubility and biological activity .

Synthesis Analysis

The synthesis of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves several steps that can vary in complexity. A notable method includes:

  1. Preparation of Key Intermediates: The synthesis begins with the reaction of 3,4-dihydroxybenzaldehyde with 2-bromoethylmethyl ether in the presence of potassium carbonate to yield 3,4-bis(2-methoxyethoxy)benzaldehyde .
  2. Formation of Quinazoline Ring: This intermediate undergoes cyclization through treatment with ammonium formate and formaldehyde at elevated temperatures (160-165 °C) to form the quinazoline structure .
  3. Purification: The final product is purified through recrystallization from suitable solvents, achieving high purity levels (around 88%) .

This multi-step synthesis highlights the intricate nature of producing quinazoline derivatives and the need for careful control over reaction conditions.

Molecular Structure Analysis

The molecular structure of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine features:

  • Molecular Formula: C14H18N2O5C_{14}H_{18}N_{2}O_{5}
  • Molecular Weight: Approximately 294.303 g/mol
  • Melting Point: Ranges from 185 °C to 189 °C
  • Boiling Point: Estimated at around 502 °C at standard atmospheric pressure
  • Density: Approximately 1.3g/cm31.3\,g/cm^3 .

The compound's structure includes two methoxyethoxy groups attached to the quinazoline core, which contribute to its solubility and biological activity.

Chemical Reactions Analysis

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine can participate in various chemical reactions:

  1. Chlorination: Treatment with oxalyl chloride or phosphorus oxychloride can yield chlorinated derivatives with varying yields (92% and 56%, respectively) .
  2. Nitration: The compound can also be nitrated to introduce nitro groups into the structure, further modifying its properties for research purposes.

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

Mechanism of Action

The primary mechanism of action for 6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves inhibition of the epidermal growth factor receptor (EGFR). This receptor is a tyrosine kinase that activates several downstream signaling pathways critical for cell proliferation and survival. By inhibiting EGFR, this compound can effectively disrupt these pathways, leading to reduced tumor growth and proliferation in cancer cells . Its action is particularly relevant in treating hyperproliferative diseases such as cancer.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine include:

  • Melting Point: 185-189 °C
  • Boiling Point: 502 °C (predicted)
  • Density: 1.261.30g/cm31.26-1.30\,g/cm^3
  • Flash Point: Approximately 257 °C
  • LogP (octanol-water partition coefficient): -0.16 indicates its hydrophilicity
  • Vapor Pressure: Very low at room temperature .

These properties suggest that the compound is relatively stable under normal conditions but may require specific handling due to its chemical reactivity.

Applications

The primary applications of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine lie in scientific research and pharmaceutical development:

  1. Cancer Treatment: As an EGFR inhibitor, it has potential therapeutic applications in treating various malignancies.
  2. Drug Development Research: It serves as a valuable tool in studying signaling pathways associated with cancer progression and resistance mechanisms.
Introduction to 6,7-Bis(2-methoxyethoxy)-4-quinazolinamine in Contemporary Research

Nomenclature and Structural Classification in Heterocyclic Chemistry

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine represents a strategically substituted quinazoline derivative characterized by its bicyclic benzo[1,3]diazine core structure. According to IUPAC nomenclature, the parent compound is designated as 6,7-bis(2-methoxyethoxy)quinazolin-4-amine (C₁₄H₁₉N₃O₄), with a molecular weight of 293.32 g/mol [4]. The core quinazolinamine structure features a pyrimidine ring fused to a benzene ring, creating a planar heterocyclic system conducive to biomolecular interactions. The substitution pattern at positions 6 and 7 features ether-linked solubilizing groups (2-methoxyethoxy chains) that significantly influence the compound's physicochemical properties. These polar side chains enhance aqueous solubility while maintaining membrane permeability – a crucial pharmacokinetic balance for drug development [8].

Structural classification places this compound within the 4-aminofunctionalized quinazoline subclass, distinguished by the exocyclic amine at position 4 of the quinazoline ring. This amine functionality serves as a critical hydrogen-bond donor/acceptor site for target engagement. The 6,7-bis(2-methoxyethoxy) substitution pattern represents a molecular optimization observed in several clinically established kinase inhibitors, where these alkoxy chains occupy specific hydrophobic pockets in the ATP-binding cleft of target kinases [3] [6]. The molecular symmetry of the 6,7-disubstitution contributes to optimal spatial orientation for target binding, while the terminal methoxy groups provide steric and electronic modulation.

Table 1: Structural Features and Nomenclature of Key Quinazoline Derivatives

Compound NameIUPAC NameSubstituentsMolecular Formula
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine6,7-Bis(2-methoxyethoxy)quinazolin-4-amine6,7-di(2-methoxyethoxy), 4-NH₂C₁₄H₁₉N₃O₄
ErlotinibN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine6,7-di(2-methoxyethoxy), 4-N-(3-ethynylphenyl)C₂₂H₂₃N₃O₄
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amineN-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine6,7-di(2-methoxyethoxy), 4-N-(3-vinylphenyl)C₂₂H₂₅N₃O₄
Erlotinib impurity E6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one6,7-di(2-methoxyethoxy), 4-oxoC₁₄H₁₈N₂O₅

Historical Development as a Pharmacological Scaffold

The pharmacological journey of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine derivatives began with the discovery of the natural quinazolinone alkaloids exhibiting biological activity. Initial research focused on simpler quinazolinone structures isolated from medicinal plants, such as the antimalarial compound febrifugine from Dichroa febrifuga [9]. The systematic exploration of quinazoline chemistry accelerated following Niementowski's pioneering synthesis in the early 20th century, which established practical routes to the quinazolinone core through condensation of anthranilic acid derivatives with amides or nitriles [5] [9].

The specific 6,7-bis(2-methoxyethoxy) substitution pattern emerged as a strategic modification during structure-activity relationship (SAR) studies of tyrosine kinase inhibitors in the 1990s. Researchers discovered that the symmetrical ether substituents significantly enhanced potency against the epidermal growth factor receptor (EGFR) while improving drug-like properties compared to earlier analogs [3] [8]. This discovery coincided with advances in convergent synthetic methodologies that enabled efficient production of this structurally complex scaffold. A pivotal development occurred when scientists replaced the traditional linear synthesis starting from ethyl-3,4-dihydroxy benzoate with a more efficient convergent approach using 3,4-dihydroxybenzaldehyde as the starting material, significantly improving yields from 30-40% to 50-60% [6].

Table 2: Historical Milestones in Quinazolinamine Development

Time PeriodDevelopmentSignificance
1869First quinazolinone synthesis reportedEstablished fundamental synthetic routes to the quinazoline core
Early 1900sNiementowski quinazolinone synthesis developedProvided reliable method for quinazolin-4(3H)-one derivatives
1948Isolation of febrifugineDemonstrated biological potential of natural quinazoline alkaloids
1990s6,7-Bis(alkoxy) substitution optimizationIdentified optimal solubilizing groups for kinase inhibition
2000sErlotinib FDA approval (2004)Validated 6,7-bis(2-methoxyethoxy)quinazolinamine scaffold clinically
2010sMicrowave-assisted synthesis developmentsImproved efficiency of quinazolinamine derivatization

Role in Targeted Therapy Paradigms

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine derivatives represent a cornerstone in the molecularly targeted cancer therapy paradigm, specifically as tyrosine kinase inhibitors (TKIs) that disrupt aberrant signaling in malignant cells. These compounds achieve high selectivity by exploiting subtle differences in the ATP-binding pockets of disease-relevant kinases compared to their normal counterparts [2] [3]. The scaffold serves as the pharmacophoric core of erlotinib (Tarceva®), an FDA-approved drug for non-small cell lung cancer (NSCLC) and pancreatic cancer that functions as a potent EGFR inhibitor [3]. Erlotinib's mechanism involves competitive inhibition at the ATP-binding site of EGFR tyrosine kinase, thereby blocking the autophosphorylation events that drive oncogenic signaling cascades in malignant cells [3].

The structural versatility of the 4-quinazolinamine core enables rational drug design approaches for addressing kinase resistance mutations. Modifications at the 4-position amine, particularly with aryl substituents containing terminal alkynes or vinyl groups, yield derivatives with distinct selectivity profiles against clinically relevant EGFR mutants such as T790M and L858R [2] [6]. For instance, replacement of the 3-ethynylphenyl group in erlotinib with a 3-vinylphenyl moiety produced analogs with altered inhibition kinetics against resistant EGFR variants [6]. These structural modifications maintain the critical hydrogen bonding interactions with Met793 in the kinase hinge region while optimizing hydrophobic interactions with adjacent residues.

Beyond EGFR inhibition, the 6,7-bis(2-methoxyethoxy)quinazolinamine scaffold demonstrates polypharmacological potential against multiple cancer targets. Molecular docking studies indicate affinity for VEGFR-2, HER2, and PDGFR kinases, suggesting utility in multi-targeted inhibition approaches [2] [9]. The compound's role extends to combination therapy regimens where it enhances the efficacy of conventional chemotherapeutic agents through synergistic pathway inhibition, particularly in tumors with dysregulated growth factor signaling [3].

Properties

Product Name

6,7-Bis(2-methoxyethoxy)-4-quinazolinamine

IUPAC Name

6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

InChI

InChI=1S/C14H19N3O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3,(H2,15,16,17)

InChI Key

FITYFYMINUEMHW-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.